molecular formula C14H23N5 B11743799 [(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11743799
M. Wt: 261.37 g/mol
InChI Key: BTIPKRJUHPFTDI-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole ring, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, facilitated by reagents such as sodium azide (NaN₃) or sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaN₃ or NaOMe in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole derivatives with reduced functional groups.

Scientific Research Applications

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in metal coordination complexes.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application, such as inhibiting microbial growth by targeting bacterial enzymes or reducing inflammation by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine
  • (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with other molecules. This unique structure may confer distinct properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(1-ethylpyrazol-3-yl)-N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-5-19-7-6-12(16-19)9-15-10-13-8-14(11(2)3)17-18(13)4/h6-8,11,15H,5,9-10H2,1-4H3

InChI Key

BTIPKRJUHPFTDI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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